molecular formula C19H23NO3 B182684 Ethyl 2-(dibenzylamino)-3-hydroxypropanoate CAS No. 134936-17-7

Ethyl 2-(dibenzylamino)-3-hydroxypropanoate

Cat. No.: B182684
CAS No.: 134936-17-7
M. Wt: 313.4 g/mol
InChI Key: HBHWUCSELCWBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(dibenzylamino)-3-hydroxypropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a dibenzylamino group attached to a hydroxypropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(dibenzylamino)-3-hydroxypropanoate typically involves the reaction of ethyl glyoxylate with dibenzylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes nucleophilic addition by a hydroxyl group to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dibenzylamino)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The iminium ion intermediate can be reduced to form secondary amines.

    Substitution: The dibenzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ethyl 2-(dibenzylamino)-3-oxopropanoate.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(dibenzylamino)-3-hydroxypropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(dibenzylamino)-3-hydroxypropanoate involves its interaction with specific molecular targets. The dibenzylamino group can interact with enzymes and receptors, modulating their activity. The hydroxypropanoate backbone can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(dibenzylamino)-3-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a dibenzylamino group and a hydroxypropanoate backbone allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

ethyl 2-(dibenzylamino)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-2-23-19(22)18(15-21)20(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,18,21H,2,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHWUCSELCWBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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